Subcutaneous Amifostine Sodium Achieves 40-Fold Higher Systemic WR-1065 Exposure Compared to Oral Administration
Subcutaneous administration of amifostine sodium yields a total systemic exposure (AUC) of the active metabolite WR-1065 that is approximately 6.9-fold greater than that achieved with oral administration of an equivalent amifostine sodium dose [1]. Specifically, subcutaneous amifostine sodium produced a mean AUC0-∞ of WR-1065 of 116,756 ng·hr/mL, compared to only 16,874 ng·hr/mL for oral administration under identical conditions [1]. Furthermore, peak WR-1065 concentration was reached twice as rapidly via the subcutaneous route (Tmax = 0.438 hr) compared to the oral route (Tmax = 0.875 hr) [1].
| Evidence Dimension | Systemic exposure of active metabolite WR-1065 (AUC0-∞) |
|---|---|
| Target Compound Data | Amifostine sodium subcutaneous: 116,756 ng·hr/mL; Tmax = 0.438 hr |
| Comparator Or Baseline | Amifostine sodium oral: 16,874 ng·hr/mL; Tmax = 0.875 hr |
| Quantified Difference | 6.92-fold greater systemic exposure; Tmax reduced by 50% (0.438 hr vs. 0.875 hr) |
| Conditions | Rat model; equivalent amifostine sodium doses administered subcutaneously versus orally; WR-1065 plasma concentrations measured over time |
Why This Matters
Procurement of amifostine sodium for subcutaneous administration ensures substantially higher and more rapid delivery of the active radioprotective metabolite compared to oral alternatives, directly impacting therapeutic efficacy.
- [1] Ranganathan K, Simon E, Lynn J, Snider A, Zhang Y, Nelson N, Donneys A, Rodriguez J, Buchman L, Reyna D, Lipka E, Buchman SR. Novel Formulation Strategy to Improve the Feasibility of Amifostine Administration. Pharm Res. 2018 May;35(5):99. doi:10.1007/s11095-018-2382-9. View Source
